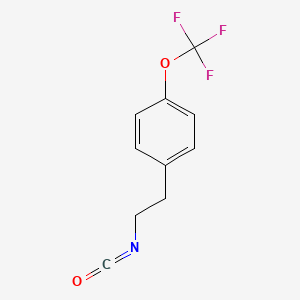

1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene

Overview

Description

Isocyanates, such as the one in your compound, are a type of reactive organic chemical that contain an isocyanate group (-NCO). They are widely used in the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers, and are increasingly used in the automobile industry .

Molecular Structure Analysis

The molecular structure of isocyanates consists of a nitrogen atom bonded to a carbon atom, which is double-bonded to an oxygen atom (-N=C=O). This functional group is planar and participates in resonance, which makes it a very reactive species .Chemical Reactions Analysis

Isocyanates are highly reactive and can undergo a variety of chemical reactions. They can react with compounds containing alcohol (hydroxyl) groups to form urethanes, or with amines to form ureas .Physical and Chemical Properties Analysis

Isocyanates are typically colorless, although they can appear yellowish. They have a strong and pungent odor. Most isocyanates are solids at room temperature but can also be liquids or gases. They are generally soluble in organic solvents but are poorly soluble in water .Scientific Research Applications

Aryne Route to Naphthalenes

The use of trifluoromethoxy-substituted benzenes, closely related to 1-(2-Isocyanatoethyl)-4-(trifluoromethoxy)benzene, has been explored for generating naphthalenes. Schlosser and Castagnetti (2001) demonstrated that upon treatment with lithium diisopropylamide (LDA), these compounds can undergo a series of transformations leading to naphthalenes, which have potential applications in organic synthesis and material science (Schlosser & Castagnetti, 2001).

Optimization of Isocyanate Synthesis

The synthesis of isocyanates, such as 1,3-Bis(isocyanatomethyl)benzene, which shares a structural resemblance with this compound, has been optimized for better performance and environmental safety. Jianxun et al. (2018) focused on developing a non-phosgene green synthesis process, highlighting the importance of sustainable practices in chemical manufacturing (Jianxun et al., 2018).

Versatile Intermediates for Organofluorine Compounds

Research by Castagnetti and Schlosser (2001) indicates the potential of trifluoromethoxy-substituted phenyllithiums, closely related to the chemical , as intermediates in the synthesis of various organofluorine compounds. This highlights their role in the development of fluorine-containing pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).

Trifluoromethoxylation in Organic Synthesis

Duran-Camacho et al. (2021) demonstrated the application of pyridinium trifluoromethoxide salt, derived from a reaction involving a trifluoromethoxy-substituted benzene, in nucleophilic trifluoromethoxylation. This process is significant in the synthesis of trifluoromethyl ethers, which are valuable in medicinal chemistry (Duran-Camacho et al., 2021).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

1-(2-isocyanatoethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO2/c11-10(12,13)16-9-3-1-8(2-4-9)5-6-14-7-15/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFZPBBBYFOWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)

![2-Azaspiro[4.4]nonane-1,6-dione](/img/structure/B1380815.png)

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1380822.png)